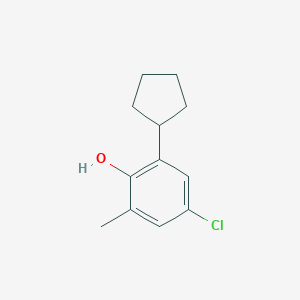

![molecular formula C10H27BrSi3 B2978636 [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane CAS No. 29955-17-7](/img/structure/B2978636.png)

[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .科学的研究の応用

Reactivity and Elimination Mechanisms

Bis(trimethylsilyl) mercury and bis(trimethylgermyl) mercury react with organic 1,2-dibromo compounds to produce alkenes through a stereospecific cis elimination, suggesting a one-stage molecular mechanism (Bennett et al., 1971). This reactivity showcases the potential of such compounds in selective organic transformations.

Synthesis of Organosilicon Compounds

The synthesis of organosilicon compounds, such as (Trimethylsilyl)vinyllithium, demonstrates the efficiency of using bromovinyl trimethylsilane with lithium to produce high yields of lithium reagents, highlighting a significant conversion rate and application in the preparation of diverse organosilicon compounds (Husk & Velitchko, 1973).

Lewis Acid-Catalyzed Allylation Reactions

3,3-Bis(trimethylsilyl)-2-methyl-1-propene is used in Lewis acid-catalyzed allylation reactions, demonstrating versatility in producing ene reactions with aldehydes and exclusive yield of E-trisubstituted alkenylsilanes, indicating the compound's utility in fine-tuning reaction outcomes (Williams, Morales-Ramos, & Williams, 2006).

Regioselective Halodesilylation

Regioselective halodesilylation of (trimethylsilyl)-1-methylpyrazoles showcases the ability to precisely target and modify specific positions within molecules, a crucial aspect in the synthesis of complex organic structures and potential pharmaceuticals (Effenberger & Krebs, 1984).

Synthesis of α-Bromovinylsilanes

Bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to form α-bromovinyltrimethylsilanes, showcasing a method to generate compounds useful in further synthetic applications, such as the synthesis of oxiranes and the preparation of α-bromovinylsilanes via reaction with trimethylchlorosilane (Seyferth, Lefferts, & Lambert, 1977).

Synthesis of Functionalized Benzenes

Efficient high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes demonstrate the compounds' role as key starting materials in the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores, highlighting their importance in materials science and catalysis (Reus et al., 2012).

作用機序

Target of Action

The primary target of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is glycerol . Glycerol is a relevant by-product in biodiesel production and is an interesting raw material for obtaining products of high added value .

Mode of Action

Bromo-bis(trimethylsilyl)methyl-trimethylsilane acts as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin in very good yields .

Biochemical Pathways

The bromination of glycerol to produce α-monobromohydrin and α,γ-dibromohydrin is an important process for the importance of these bromoderivatives widely applied as fine chemicals in organic syntheses . In particular, α,γ-dibromohydrin could be oxidized to 1,3-dibromoacetone which is a versatile building block for several compounds important as drugs, antibacterials or inhibitors .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its chemical structure and the presence of the trimethylsilyl groups .

Result of Action

The result of the action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is the production of bromohydrins from glycerol . These bromohydrins are useful intermediates in the production of fine chemicals .

Action Environment

The action of Bromo-bis(trimethylsilyl)methyl-trimethylsilane is influenced by the reaction conditions . For example, depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin or α,γ-dibromohydrin

Safety and Hazards

Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .

特性

IUPAC Name |

[bromo-bis(trimethylsilyl)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHRVIXVYWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27BrSi3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

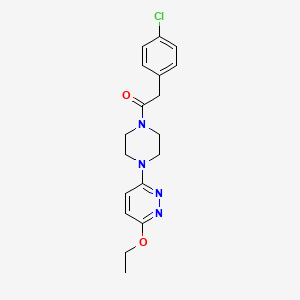

![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)

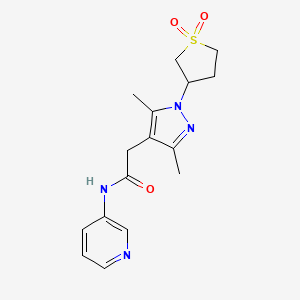

![(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978559.png)

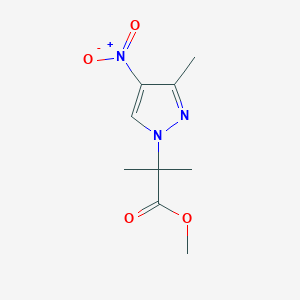

![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2978562.png)

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)

![(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2978572.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)